molecular formula C24H24N4O5 B2407795 (2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946330-68-3

(2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Numéro de catalogue: B2407795
Numéro CAS: 946330-68-3
Poids moléculaire: 448.479
Clé InChI: PUAJAICNIIYBOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a hybrid heterocyclic molecule combining oxazole and triazole moieties with methoxy and ethoxy substituents.

Propriétés

IUPAC Name

[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-5-31-20-12-8-18(9-13-20)28-15(2)22(26-27-28)24(29)32-14-21-16(3)33-23(25-21)17-6-10-19(30-4)11-7-17/h6-13H,5,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAJAICNIIYBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H26N4O5C_{25}H_{26}N_{4}O_{5} with a molecular weight of 462.5 g/mol. The structure includes an oxazole ring and a triazole moiety, which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC25H26N4O5
Molecular Weight462.5 g/mol
CAS Number946296-10-2

Antimicrobial Activity

Research has shown that compounds containing triazole and oxazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that the introduction of various substituents can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : Triazoles often inhibit DNA synthesis by targeting enzymes such as DNA gyrase, which is crucial for bacterial replication. The presence of the oxazole moiety may also contribute to membrane disruption or inhibition of cell wall synthesis.
  • Case Studies :
    • A study demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.120.12 to 1.95μg/mL1.95\,\mu g/mL against various pathogens, including E. coli and S. aureus .
    • Another investigation into related triazole compounds found them to be effective against methicillin-resistant strains of Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

  • Targeting Cancer Cells : The compound has shown promise in inhibiting proliferation in various cancer cell lines by modulating signaling pathways associated with cell growth and survival.
  • Research Findings :
    • In vitro assays indicated that some triazole derivatives can induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction .
    • Specific studies have highlighted the compound's ability to inhibit tumor growth in xenograft models, showcasing its potential as a therapeutic agent .

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes involved in various biological processes:

  • Heat Shock Protein 90 (HSP90) : This protein is crucial for maintaining cellular homeostasis under stress conditions. The compound exhibited an IC50 value of 19.3μM19.3\,\mu M, indicating moderate inhibition .
  • 14-3-3 Proteins : These proteins play important roles in signal transduction and cell cycle regulation. The compound's interaction with these proteins suggests its potential in modulating cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Research Findings and Data Gaps

Crystallographic data : The target compound’s structure remains uncharacterized. SHELX-based refinement (as in Ev2/Ev8) is recommended for elucidating its conformation and packing .

Bioactivity profiling: No studies on ferroptosis induction or cytotoxicity are reported. Testing against OSCC cells (per Ev6) is warranted .

Synthetic optimization : Higher yields may be achievable via microwave-assisted esterification, avoiding prolonged reflux .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the oxazole and triazole moieties in this compound?

  • The oxazole ring can be synthesized via cyclocondensation of appropriately substituted precursors, such as using ethyl acetoacetate and arylhydrazines under reflux conditions, as demonstrated in pyrazole-carboxylic acid syntheses . For the triazole moiety, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cyclization of hydrazides with phosphoryl chloride (POCl₃) at elevated temperatures (120°C) is effective, as seen in analogous triazole and oxadiazole syntheses . Sequential coupling of these heterocycles via esterification or alkylation reactions is critical for final assembly.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : Critical for verifying regiochemistry of triazole/oxazole substituents and ester linkages.
  • IR Spectroscopy : Confirms carbonyl (C=O) and ether (C-O-C) functional groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves ambiguities in regiochemistry and spatial arrangement, as applied to isostructural thiazole-triazole hybrids .

Q. How can researchers assess purity and monitor reaction progress during synthesis?

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with UV-active spots to track intermediates.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity post-synthesis with reverse-phase columns and UV detection .
  • Melting Point Analysis : Compare observed values with literature data for analogous compounds to detect impurities .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Incomplete Cyclization : Prolonged reaction times or elevated temperatures (e.g., reflux in ethanol for triazole formation) improve yields .
  • Ester Hydrolysis : Avoid aqueous workup for acid-sensitive intermediates; use anhydrous solvents and mild bases .
  • Regioisomer Formation : Optimize stoichiometry and reaction conditions (e.g., solvent polarity) to favor desired products .

Advanced Research Questions

Q. How can contradictions in NMR data interpretation (e.g., overlapping signals) be resolved?

  • 2D NMR (COSY, HSQC, HMBC) : Differentiate between regioisomers by correlating proton and carbon signals.
  • Variable-Temperature NMR : Resolve signal splitting caused by conformational exchange .
  • Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values for ambiguous protons .

Q. What experimental designs optimize coupling efficiency between oxazole and triazole subunits?

  • Coupling Reagents : Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) for ester bond formation between carboxylate and alcohol groups.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields for sterically hindered couplings .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Substituent Variation : Synthesize analogs with modified methoxy/ethoxy groups or methyl substituents to assess electronic and steric effects.
  • Biological Assays : Test against target enzymes (e.g., cyclooxygenase, antimicrobial targets) using enzyme inhibition or microbial growth assays .
  • Molecular Docking : Predict binding interactions using crystallographic data from isostructural compounds .

Q. What crystallographic strategies resolve spatial ambiguities in this compound’s derivatives?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation from DMF or DMSO. Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonding) to rationalize packing motifs .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to confirm phase purity .

Q. How do methoxy vs. ethoxy substituents influence electronic properties and bioactivity?

  • Comparative Synthesis : Prepare analogs with methoxy, ethoxy, or halogen substituents.
  • Electrochemical Analysis : Cyclic voltammetry to measure electron-withdrawing/donating effects.
  • Pharmacological Profiling : Correlate substituent effects with activity in cellular assays, as demonstrated in fluorophenyl-substituted triazoles .

Methodological Notes

  • Avoided Sources : Commercial platforms (e.g., ) were excluded per guidelines.
  • Conflict Resolution : Divergent synthetic methods (e.g., cyclization agents) are presented as alternative strategies rather than contradictions.
  • Data Reproducibility : Protocols from peer-reviewed journals (e.g., Monatshefte für Chemie, Journal of Applied Pharmaceutical Science) ensure reliability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.